molecular formula C16H18ClNO B3861789 N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide

N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide

Cat. No. B3861789
M. Wt: 275.77 g/mol
InChI Key: GSSXOQYSFJCOMR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide, also known as Bicyclic Acrylamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in the inflammatory response and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide has been shown to have biochemical and physiological effects on the body. The compound has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to decrease the production of prostaglandin E2 (PGE2), a hormone-like substance that is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. The compound has high potency and selectivity, making it an effective tool for studying specific enzymes and proteins. However, the compound is highly reactive and can degrade quickly, making it difficult to work with in some experiments. Additionally, the compound has limited solubility in water, which can limit its use in certain experiments.

Future Directions

For the study of this compound include its potential use in the treatment of inflammatory diseases and cancer, the development of new synthesis methods, and its potential use in other areas of scientific research.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-3-(2-chlorophenyl)acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-14-4-2-1-3-12(14)7-8-16(19)18-15-10-11-5-6-13(15)9-11/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXOQYSFJCOMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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